molecular formula C11H17IN2O2 B012142 [(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide CAS No. 102570-97-8

[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide

Cat. No. B012142
M. Wt: 336.17 g/mol
InChI Key: PHMMIRBOYRGFMD-UHFFFAOYSA-N
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Description

This compound is a Schiff base derived from o-phenylenediamine and 5-methoxysalicaldehyde . It has been synthesized and characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .


Synthesis Analysis

The compound was synthesized from the condensation of o-phenylenediamine and 5-methoxysalicaldehyde . The synthesized complex was screened against some microbes to establish its potential antimicrobial activity .


Molecular Structure Analysis

The molecular structure of the compound was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques . The theoretical investigations of the synthesized compounds were computed using density functional theory (DFT) at the B3LYP/6−31+G(d, P) level of theory .


Chemical Reactions Analysis

The compound exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate, which exhibited zero diameter zone of inhibition . The results obtained indicated that the Schiff base exhibited antimicrobial action .


Physical And Chemical Properties Analysis

The compound is a yellow powder . It has a melting point of 126 °C . The compound was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .

Future Directions

The compound shows potential for antimicrobial applications . Future research could focus on further exploring its antimicrobial properties and potential applications in medicine.

properties

IUPAC Name

[(2-hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.HI/c1-13(2,3)12-8-9-6-5-7-10(15-4)11(9)14;/h5-8H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMMIRBOYRGFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)N=CC1=C(C(=CC=C1)OC)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide

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